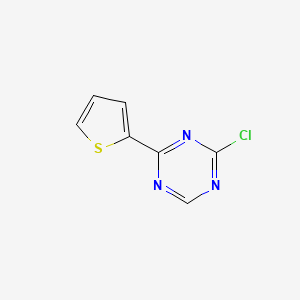
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor containing a pyridine and an oxazole moiety, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: May be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is unique due to the presence of both pyridine and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
6-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15BrN2O2/c15-8-4-1-2-7-12(18)14-17-10-13(19-14)11-6-3-5-9-16-11/h3,5-6,9-10H,1-2,4,7-8H2 |
InChI Key |
KAXKZDMCTYUQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


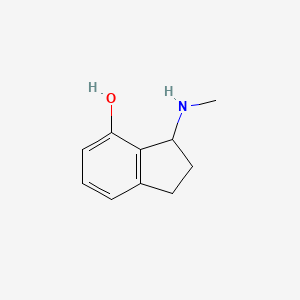
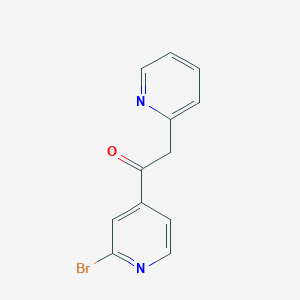

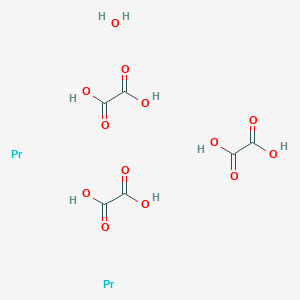
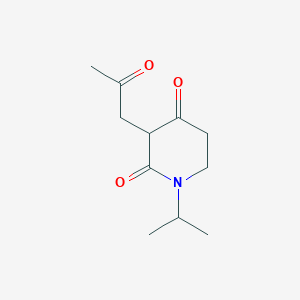

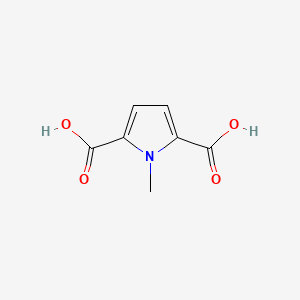
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
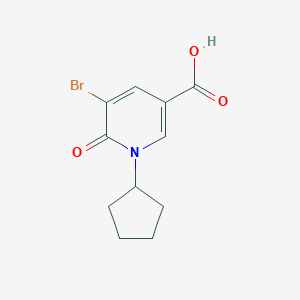
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
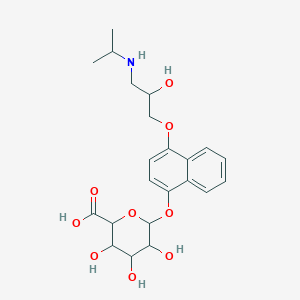
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
